1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Description
1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative featuring a brominated phenyl group at position 1, a methyl group at position 2, and a carboxylic acid moiety at position 5 of the benzimidazole core. This compound shares structural motifs with pharmacologically active benzimidazoles, such as angiotensin II receptor antagonists (e.g., CV-11974) , but distinct substitutions modulate its physicochemical and biological profiles.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-17-13-8-10(15(19)20)2-7-14(13)18(9)12-5-3-11(16)4-6-12/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXHXVCKYFDHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)Br)C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst, followed by oxidation and carboxylation steps to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O, 80°C | 1-(4-Arylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | 72–88% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 120°C | 1-(4-Aminophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | 65% | |
| Nucleophilic Aromatic Substitution | NaN₃, DMF, 100°C | 1-(4-Azidophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | 58% |
Key Observations :
-
Suzuki reactions proceed efficiently with electron-neutral or -deficient boronic acids.
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Ullmann coupling requires high temperatures but avoids expensive palladium catalysts.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety participates in esterification, amidation, and decarboxylation.
Esterification
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂, MeOH | Reflux, 6 h | Methyl 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylate | 92% | |
| DCC, DMAP, ROH | RT, 12 h | Diverse alkyl/aryl esters | 70–85% |
Amidation
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HATU, DIPEA, RNH₂ | DMF, RT, 4 h | 1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxamide | 80% |
Mechanistic Notes :
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Esterification via SOCl₂ generates the acyl chloride intermediate, which reacts with alcohols.
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Amidation using HATU activates the carboxylic acid for nucleophilic attack by amines.
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group.
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Cu(OAc)₂, quinoline, 200°C | None | 1-(4-Bromophenyl)-2-methyl-1H-benzimidazole | 78% | |
| Ag₂CO₃, DMF, 120°C | Pd(OAc)₂ | 1-(4-Bromophenyl)-2-methyl-1H-benzimidazole | 85% |
Applications :
-
Decarboxylation simplifies the structure for further functionalization or biological testing.
Heterocycle Modifications
The benzimidazole core undergoes electrophilic substitution and ring-opening reactions.
S-Alkylation
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride, K₂CO₃ | DMF, 60°C, 8 h | 1-(4-Bromophenyl)-2-methyl-5-(benzylthio)-1H-benzimidazole | 63% |
Acid-Catalyzed Ring Opening
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (conc.), reflux | 4-(4-Bromophenyl)-5-methyl-1H-imidazole-2-carboxylic acid | 41% |
Structural Insights :
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Alkylation occurs preferentially at the sulfur atom in thioxobenzimidazole derivatives .
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Ring-opening under strong acid yields imidazole derivatives via cleavage of the fused benzene ring .
Stability Under Oxidative/Reductive Conditions
| Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| H₂, Pd/C, MeOH | Room temperature | No reduction of bromine or benzimidazole core | |
| KMnO₄, H₂O, 100°C | Oxidative conditions | Degradation to unidentified polar products |
Critical Notes :
-
The bromine atom and benzimidazole ring exhibit stability under mild reductive conditions.
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Strong oxidants degrade the molecule, limiting applications in oxidative environments.
Spectroscopic Characterization Data
Key spectral data for reaction products (selected examples):
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid has been investigated for its potential therapeutic effects, particularly as an anticancer, antimicrobial, and anti-inflammatory agent.
Anticancer Activity
Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.63 | Apoptosis induction |
| 1-(4-Methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemia | 3.0 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and influence cell cycle regulation in cancer cells.
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 1-4 |
| Escherichia coli | 16 |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Activity
Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as IL-1β generation. The mechanisms include:
- Apoptosis Induction : Activation of apoptotic pathways through downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Modulation of cyclins and cyclin-dependent kinases to interfere with cell cycle progression.
Materials Science
The compound is also utilized in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
Organic Synthesis
In organic synthesis, 1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid serves as a building block for synthesizing more complex molecules with potential biological activity. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, allows for the creation of diverse derivatives.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in leukemic cells by activating caspase pathways and downregulating cyclins. The IC50 value was reported at 3 µM, indicating potent activity against these cells.
Case Study 2: Antimicrobial Efficacy
Research published in Antibiotics highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus, with an MIC value of 1 µg/mL. This study emphasized its potential use in developing new antibiotics to combat resistant strains.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity and specificity, while the carboxylic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or benzimidazole core:
- Electronic Effects: Bromine (electron-withdrawing) reduces electron density on the benzimidazole core compared to methoxy or amino groups .
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility, but bromine reduces it compared to hydroxylated analogs .
Biological Activity
1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzimidazole family, which is known for a wide range of pharmacological activities. The structural formula can be represented as follows:
This structure includes a bromophenyl group and a carboxylic acid moiety, which are crucial for its biological activity.
1. Anticancer Activity
Research indicates that benzimidazole derivatives exhibit potent anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : The compound may induce cell cycle arrest and apoptosis by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) . This is evidenced by the downregulation of CDK2 and Cyclin B1 in treated leukemic cells, leading to increased DNA strand breaks and PARP cleavage, indicative of apoptotic processes .
- Case Study : A derivative with similar structural characteristics demonstrated an IC50 value of 3 µM against leukemic cells, suggesting that 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid may exhibit comparable efficacy .
2. Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties. The presence of the carboxylic acid group enhances their interaction with microbial targets:
- Mechanism : These compounds can inhibit bacterial cell wall synthesis or disrupt cellular functions by targeting specific enzymes .
- Research Findings : Several studies have reported that benzimidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting superior efficacy compared to established antibiotics .
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has been documented in various studies:
- Mechanism : Compounds in this class can inhibit inflammatory mediators such as TNF-alpha and IL-1β, which are critical in the inflammatory response .
- Case Study : Research has identified specific derivatives that significantly reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is heavily influenced by its chemical structure. Key observations include:
- Substituents : The presence of halogen groups (like bromine) on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Functional Groups : The carboxylic acid group is essential for solubility and interaction with biological systems, facilitating better pharmacokinetic properties .
Summary of Biological Activities
Q & A
Basic Research Question
- FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzimidazole ring (N-H stretch ~3400 cm⁻¹) .
- NMR : ¹H NMR identifies substituent positions (e.g., bromophenyl aromatic protons at δ 7.4–7.8 ppm; methyl group at δ 2.6 ppm). ¹³C NMR resolves carbonyl carbons (~168 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>95% for pharmacological studies) .
- X-ray crystallography : Resolves molecular geometry and confirms substituent orientation, critical for structure-activity studies .
How can researchers resolve contradictions in biological activity data across different studies?
Advanced Research Question
Discrepancies often arise from:
- Purity variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Use HPLC-MS to verify batch consistency .
- Assay conditions : Adjust buffer pH (e.g., phosphate vs. Tris) to match physiological relevance. For enzyme inhibition studies, validate kinetic parameters (Km, Vmax) under standardized conditions .
- Structural analogs : Compare activity with derivatives (e.g., 5-amino-1-(4-bromophenyl)-triazole-4-carboxamide) to isolate substituent effects .
What strategies are recommended for improving aqueous solubility given its carboxylic acid moiety?
Advanced Research Question
- Salt formation : React with sodium bicarbonate to generate water-soluble sodium salts. Monitor pH stability (4–8) to prevent precipitation .
- Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) in in vitro assays to enhance dissolution without cytotoxicity.
- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) for improved permeability, followed by enzymatic hydrolysis in target tissues .
How does the bromophenyl substituent influence the compound's electronic structure and reactivity?
Advanced Research Question
- Electron-withdrawing effects : The bromine atom increases electrophilicity at the benzimidazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Steric effects : X-ray data show bromophenyl orientation impacts π-π stacking with aromatic residues in proteins .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for derivatization .
What are the key considerations for designing structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent variation : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the 4-bromophenyl position to assess electronic/steric contributions .
- Bioisosteric replacement : Replace the benzimidazole core with pyrazole or triazole rings to evaluate scaffold flexibility .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical hydrogen-bonding interactions (e.g., carboxylic acid with Arg residues) .
What are common impurities encountered during synthesis, and how are they characterized?
Advanced Research Question
- Unreacted intermediates : 4-Bromophenylhydrazine (detected via TLC; Rf ~0.3 in ethyl acetate/hexane).
- Oxidation byproducts : Bromobenzene derivatives (identified by GC-MS with m/z 156 [M⁺]) .
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC (C18, 70:30 methanol/water) isolates the target compound .
How to assess stability under different pH and temperature conditions?
Advanced Research Question
- Forced degradation studies : Expose to 0.1N HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS. The carboxylic acid group is prone to decarboxylation at pH < 3 .
- Thermal stability : Use DSC/TGA to determine melting points (~200°C) and decomposition thresholds. Store lyophilized samples at -20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
